Aclarubicin

Multidrug Resistance P-glycoprotein Anthracycline

Aclarubicin (aclacinomycin A) is a second-generation anthracycline with a unique trisaccharide structure. Unlike classical anthracyclines, it acts as a topoisomerase II cleavable complex antagonist, not a poison. It bypasses P-gp efflux, retaining potency in MDR cells where doxorubicin fails. By inducing histone eviction rather than DNA breaks, it uncouples cytotoxicity from cardiotoxicity—enabling use at cumulative anthracycline dose limits. For AML and MDR research, aclarubicin is a non-substitutable tool compound.

Molecular Formula C42H53NO15
Molecular Weight 811.9 g/mol
CAS No. 57576-44-0
Cat. No. B047562
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAclarubicin
CAS57576-44-0
Synonyms(1R,2R,4S)-2-Ethyl-1,2,3,4,6,11-hexahydro-2,5,7-trihydroxy-6,11-dioxo-4-[[2,3,6-trideoxy-4-O-[2,6-dideoxy-4-O-[(2R,6S)-tetrahydro-6-methyl-5-oxo-2H-pyran-2-yl]-α-L-lyxo-hexopyranosyl]-3-(dimethylamino)-α-L-lyxo-hexopyranosyl]oxy]-1-naphthacenecarboxy
Molecular FormulaC42H53NO15
Molecular Weight811.9 g/mol
Structural Identifiers
SMILESCCC1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C3=O)C(=CC=C4)O)O)OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)OC7CCC(=O)C(O7)C)O)N(C)C)O
InChIInChI=1S/C42H53NO15/c1-8-42(51)17-28(33-22(35(42)41(50)52-7)14-23-34(38(33)49)37(48)32-21(36(23)47)10-9-11-26(32)45)56-30-15-24(43(5)6)39(19(3)54-30)58-31-16-27(46)40(20(4)55-31)57-29-13-12-25(44)18(2)53-29/h9-11,14,18-20,24,27-31,35,39-40,45-46,49,51H,8,12-13,15-17H2,1-7H3/t18-,19-,20-,24-,27-,28-,29-,30-,31-,35-,39+,40+,42+/m0/s1
InChIKeyUSZYSDMBJDPRIF-SVEJIMAYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Aclarubicin (CAS 57576-44-0) Compound Profile: Anthracycline Chemotherapy Agent


Aclarubicin (also known as aclacinomycin A) is an oligosaccharide anthracycline antineoplastic antibiotic isolated from the bacterium *Streptomyces galilaeus* [1]. As a second-generation anthracycline, it exerts its cytotoxic effects through DNA intercalation and inhibition of both topoisomerase I and II, thereby disrupting DNA replication and RNA synthesis . Unlike other classical anthracyclines, aclarubicin is not a topoisomerase II poison but an antagonist of cleavable complex formation [2]. This distinct mechanism of action, along with its unique trisaccharide structure, differentiates it from other anthracyclines and underpins its specific pharmacological profile, which has led to its clinical use primarily in Asia for the treatment of acute myeloid leukemia (AML) [1].

Why Aclarubicin Cannot Be Interchanged: Critical Functional Differences in Anthracyclines


A common procurement misconception is that anthracyclines are interchangeable due to their shared drug class and DNA intercalation mechanisms. However, aclarubicin demonstrates profound and quantifiable functional divergence from analogs like doxorubicin, daunorubicin, and idarubicin. These differences are not merely incremental but represent a distinct biological profile . The data show that aclarubicin's unique ability to bypass P-glycoprotein (P-gp)-mediated efflux, its vastly reduced cardiotoxicity, and its distinct mechanism of inducing histone eviction rather than DNA breaks create a therapeutic window not achievable with other anthracyclines [1][2][3]. Therefore, substituting aclarubicin with another anthracycline would predictably lead to significantly different outcomes in terms of drug resistance, cardiac safety, and clinical efficacy, particularly in the context of AML and multidrug-resistant tumors.

Aclarubicin Differentiation: Comparative Quantitative Data for Procurement Decisions


Aclarubicin Retains Activity in P-Glycoprotein-Mediated Multidrug Resistance

In a head-to-head comparison using the P-glycoprotein (P-gp)-rich human hepatoma cell line HB8065/R, aclarubicin demonstrated high sensitivity, whereas three other anthracyclines—doxorubicin, daunorubicin, and epirubicin—were highly resistant [1]. This resistance could be reversed for the other anthracyclines by the P-gp inhibitor SDZ PSC 833, but this had no effect on aclarubicin, confirming that aclarubicin is not a substrate for P-gp-mediated efflux [1].

Multidrug Resistance P-glycoprotein Anthracycline Hepatocellular Carcinoma

Aclarubicin Shows Enhanced Cytotoxicity and Lower P-gp Dependence in Solid Tumor Cell Lines

A comparative study in solid tumor cell lines found that aclarubicin (ACL) is more cytotoxic than doxorubicin (DOX) [1]. Furthermore, the study showed that while the P-gp inhibitor verapamil increased the intracellular accumulation of DOX in all tested cell lines, it had no effect on the accumulation of ACL, indicating a significantly lower dependence on P-gp for its cytotoxic activity [1].

Cytotoxicity P-glycoprotein Doxorubicin MCF-7 A549 HepG2

Aclarubicin Preserves Efficacy While Eliminating Dose-Limiting Cardiotoxicity

In a preclinical and clinical comparative analysis, aclarubicin was identified as a non-cardiotoxic anthracycline . It potently kills cancer cells, lacks cardiotoxicity, and can be safely administered even after the maximum cumulative dose of either doxorubicin or idarubicin has been reached . A retrospective clinical analysis of relapsed/refractory AML patients showed that aclarubicin led to a notable 23% increase in 5-year overall survival compared to other intensive chemotherapies .

Cardiotoxicity Anthracycline Doxorubicin Idarubicin Clinical Safety

Aclarubicin Induces Less DNA Damage but Comparable Immunogenic Cell Death

Aclarubicin induces much less DNA damage than classical anthracyclines (doxorubicin, daunorubicin, epirubicin, idarubicin) but is equally effective in inhibiting DNA-to-RNA transcription and in eliciting immunogenic stress in malignant cells [1]. This differential mechanism—uncoupling DNA damage from cytotoxicity—explains its lack of DNA damage-associated cardiotoxicity [1].

DNA Damage Immunogenic Cell Death Cardiotoxicity Transcription Inhibition

Clinical Efficacy in AML: Comparable Response Rates with Distinct Safety Profiles

In a nationwide randomized clinical trial involving 433 adult AML patients across 58 Japanese institutions, the combination BH-AC.AMP (aclarubicin, behenoyl cytosine arabinoside, 6-mercaptopurine, and prednisolone) was compared to BH-AC.DMP (daunorubicin-based). The complete remission (CR) rate was 53.9% for the aclarubicin arm versus 63.7% for the daunorubicin arm (P = 0.0587) [1]. For non-M3 FAB subtypes (M1, M2, M4, M5), the CR rates were 56.8% for aclarubicin and 63.3% for daunorubicin (P = 0.254), indicating comparable anti-leukemic effects [1].

Acute Myeloid Leukemia Daunorubicin Clinical Trial Randomized Controlled Trial BH-AC.AMP

Aclarubicin Trisaccharide Structure Enhances Cytotoxicity Compared to Doxorubicin

In a study synthesizing doxorubicin/aclarubicin hybrids, the aclarubicin trisaccharide was found to improve cytotoxicity over the doxorubicin monosaccharide [1]. The research also confirmed that histone eviction, rather than DNA breaks, is the primary driver of cytotoxicity for these compounds, a mechanism more strongly associated with aclarubicin's structure [1].

Structure-Activity Relationship Glycosylation Doxorubicin Cytotoxicity Histone Eviction

Recommended Applications for Aclarubicin Based on Verifiable Evidence


Acute Myeloid Leukemia (AML) Research, Including Relapsed/Refractory Disease

Aclarubicin is a critical component of investigational chemotherapy regimens for AML. Its proven clinical efficacy in randomized trials (comparable to daunorubicin) and its ability to improve 5-year survival by 23% in relapsed/refractory settings compared to other intensive therapies make it a priority for AML research and clinical trial design [1]. Its non-cardiotoxic profile allows for its use in patients who have reached cumulative dose limits for other anthracyclines, addressing a major unmet need in this patient population .

Multidrug-Resistant (MDR) Tumor Model Research

For researchers studying P-glycoprotein (P-gp)-mediated drug resistance, aclarubicin serves as a valuable tool and a lead compound. It is a rare example of an anthracycline that retains potent cytotoxic activity in P-gp-overexpressing cells, as demonstrated in hepatocellular carcinoma and other solid tumor cell lines [2][3]. Its use is indicated in models where doxorubicin, daunorubicin, and epirubicin fail due to efflux, making it a critical agent for understanding and overcoming MDR.

Immunogenic Cell Death (ICD) and Cardiotoxicity Research

Aclarubicin is an ideal agent for studying the uncoupling of DNA damage from both cytotoxicity and cardiotoxicity. It induces immunogenic cell death (ICD) comparably to other anthracyclines but does so with significantly less DNA damage, thereby avoiding the associated cardiomyopathy [4]. This makes it a key reagent for in vitro and in vivo models aimed at dissecting the mechanisms of anthracycline-induced cardiotoxicity versus therapeutic efficacy, and for exploring novel combination therapies with immunotherapies.

Structural Biology and Glycochemistry Research

The unique trisaccharide structure of aclarubicin, which differs from the monosaccharide of doxorubicin, is a subject of intense structure-activity relationship (SAR) studies [5]. Researchers focused on glycosylation, natural product synthesis, and the development of novel anticancer agents can utilize aclarubicin as a scaffold for creating hybrid molecules or for understanding how specific sugar moieties influence drug potency, target engagement (e.g., histone eviction), and cellular distribution [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Aclarubicin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.